7-Iodothieno[3,2-d]pyrimidine
Description
Properties
Molecular Formula |
C6H3IN2S |
|---|---|
Molecular Weight |
262.07 g/mol |
IUPAC Name |
7-iodothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H |
InChI Key |
YFWJVGCNMZRLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)I |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
7-Iodothieno[3,2-d]pyrimidine features a fused bicyclic system combining a thiophene ring and a pyrimidine ring, with an iodine substituent at the 7-position of the fused system. The presence of the iodine atom allows for further cross-coupling reactions, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods of 7-Iodothieno[3,2-d]pyrimidine
General Synthetic Strategy
The synthesis of 7-Iodothieno[3,2-d]pyrimidine typically involves:
- Construction of the thieno[3,2-d]pyrimidine core.
- Introduction of the iodine substituent at the 7-position via electrophilic substitution or halogenation reactions.
- Purification and characterization of the final compound.
Literature-Reported Synthetic Routes
Halogenation of Thieno[3,2-d]pyrimidine Precursors
A common approach involves starting from thieno[3,2-d]pyrimidine or its derivatives and introducing iodine at the 7-position through electrophilic iodination. This can be achieved using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Synthesis via Cross-Coupling Reactions
Another method involves the preparation of 7-bromo or 7-chloro thieno[3,2-d]pyrimidine intermediates followed by halogen exchange reactions (Finkelstein-type) or direct palladium-catalyzed coupling with iodide sources to install the iodine substituent at the 7-position.
Detailed Example from Related Thieno[3,2-d]pyrimidine Derivatives Synthesis
While direct preparation methods for 7-Iodothieno[3,2-d]pyrimidine are scarce, related synthetic procedures for halogenated thieno[3,2-d]pyrimidines provide valuable insights.
In one study, 2-chloro-6-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidine was synthesized via palladium-catalyzed hydrogenation and subsequent substitution reactions, which can be adapted for iodination at the 7-position by modifying reagents and conditions.
Another approach involves nucleophilic aromatic substitution on halogenated thieno[3,2-d]pyrimidines, which can be leveraged to introduce iodine substituents selectively.
Industrial and Patent Methods
Patent literature related to pyrrolo- and thieno-pyrimidine derivatives describes efficient multi-step syntheses involving protection/deprotection strategies, selective halogenation, and catalytic hydrogenation steps. These methods emphasize mild reaction conditions, high yields, and scalability.
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Electrophilic Iodination | Thieno[3,2-d]pyrimidine or analogues | Iodine monochloride (ICl), NIS, solvents | 60-80 | Requires controlled temperature and solvent |
| Halogen Exchange (Finkelstein) | 7-Bromo/7-chloro thieno[3,2-d]pyrimidine | Sodium iodide, polar aprotic solvents | 50-75 | May require Pd catalysis for efficiency |
| Palladium-Catalyzed Coupling | 7-Halogenated thieno[3,2-d]pyrimidine | Pd catalyst, iodide source, base | 70-85 | High selectivity and yield, scalable |
| Multi-step Patent Route | 2,4-Dichlorothieno[3,2-d]pyrimidine | Protection, selective dechlorination, iodination | ~63 total | Mild conditions, industrial scale potential |
Analytical Data and Characterization
The synthesized 7-Iodothieno[3,2-d]pyrimidine is typically characterized by:
- Melting Point: Usually high (>250 °C), indicating purity and crystallinity.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the aromatic protons and carbons, with characteristic shifts due to iodine substitution.
- Mass Spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight with iodine.
- Infrared Spectroscopy (IR): Characteristic C=C, C=N, and C–I stretching vibrations.
- Elemental Analysis: Consistent with theoretical values for C, H, N, S, and I.
Chemical Reactions Analysis
Types of Reactions
7-Iodothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in organic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
7-Iodothieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. .
Chemical Biology: It is used as a building block for the synthesis of biologically active molecules and as a probe for studying biological pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 7-Iodothieno[3,2-d]pyrimidine depends on its specific application. For example, as an antiviral agent, it inhibits the activity of HIV-1 reverse transcriptase by binding to the enzyme’s active site, thereby preventing viral replication . In anticancer applications, the compound may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights critical differences between 7-iodothieno[3,2-d]pyrimidine and related compounds:
Key Observations :
- Electron Effects: The iodine atom in 7-iodothieno[3,2-d]pyrimidine enhances electrophilicity at the 7-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike methyl or methoxy groups in analogs .
- Ring Saturation: The tetrahydro-pyrido-thienopyrimidinone in exhibits a partially saturated ring system, improving conformational flexibility compared to the fully aromatic iodothieno compound .
- Biological Activity: Pyrido[2,3-d]pyrimidines with amino and dimethoxybenzyl groups (Ref 15) show antitumor activity, suggesting that iodothieno derivatives could be explored for similar applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Iodothieno[3,2-d]pyrimidine?
- Methodological Answer : The synthesis typically begins with a thieno[3,2-d]pyrimidine core. A key route involves iodination of precursors like 2,4-dichlorothieno[3,2-d]pyrimidine using iodine and an oxidizing agent (e.g., HNO₃) in solvents such as acetonitrile or dichloromethane at elevated temperatures (60–80°C). Alternative methods include nucleophilic substitution with potassium iodide under catalysis by copper(I) salts. Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity .
Q. What spectroscopic techniques are used to characterize 7-Iodothieno[3,2-d]pyrimidine?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : To identify substituent positions and aromatic proton environments (e.g., deshielded protons near iodine).
- IR Spectroscopy : Detects functional groups like C-I stretches (500–600 cm⁻¹).
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s M+2 peak).
- X-ray Crystallography : Resolves regiochemistry in crystalline derivatives .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Purification strategies include:
- Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane.
- Recrystallization : From solvents like ethanol or dichloromethane.
- Analytical HPLC : With C18 columns and UV detection (λ = 254 nm) to verify >95% purity .
Advanced Research Questions
Q. How can regioselective iodination be achieved in thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : Electron-withdrawing substituents (e.g., Cl at C2/C4) guide iodine to the C7 position.
- Catalysis : Pd/Cu-mediated reactions enhance selectivity via intermediate π-complex formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for C7 substitution .
Q. What strategies optimize yield and purity in multi-step syntheses?
- Methodological Answer :
- Temperature Control : Lower temps (e.g., 0°C) minimize side reactions during iodination.
- Catalyst Screening : Use of Pd(PPh₃)₄ for Suzuki-Miyaura couplings to reduce byproducts.
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy during flow synthesis .
Q. How do electronic effects of substituents influence cross-coupling reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl, CF₃) : Activate the pyrimidine ring for nucleophilic substitution at C7.
- Steric Hindrance : Bulky groups at C2/C4 slow coupling reactions; microwave irradiation accelerates kinetics.
- Iodine as a Leaving Group : Enables Suzuki or Buchwald-Hartwig reactions for aryl/alkyl functionalization .
Q. What are the challenges in resolving contradictory bioactivity data for derivatives?
- Methodological Answer : Contradictions arise due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
